1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl)-4-ethylpiperazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine-1-carbonyl)-4-ethylpiperazine-2,3-dione is a useful research compound. Its molecular formula is C18H26N6O3 and its molecular weight is 374.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Intermolecular and Intramolecular Diels-Alder Cycloadditions
The compound's derivatives have been used as starting materials for Diels-Alder reactions, leading to the synthesis of tricyclic and bicyclo[2.2.2]diazaoctane ring systems. These structures are found in biologically active secondary mold metabolites, indicating potential applications in synthesizing biologically relevant molecules (S. Jin, P. Wessig, & J. Liebscher, 2001).
Synthesis of Indoles
Indoles, crucial in medicinal chemistry, have been synthesized using derivatives of the compound. This synthesis pathway highlights its utility in creating pharmacologically active molecules, further broadening its application in drug discovery and development (To Akeng’a & R. Read, 2005).
Discovery of G Protein-Biased Dopaminergics
Research has shown that derivatives of the compound, specifically incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage, can lead to high-affinity dopamine receptor partial agonists. This discovery is significant in designing novel therapeutics for psychiatric disorders, demonstrating the compound's role in developing new drugs with specific receptor selectivity (D. Möller et al., 2017).
Antibacterial and Antifungal Activities
Novel bis(pyrazole-benzofuran) hybrids possessing the compound's structure have shown potent antibacterial and biofilm inhibition activities, particularly against E. coli, S. aureus, and S. mutans strains. These findings underline the compound's potential in addressing antibiotic resistance and treating bacterial infections (Ahmed E. M. Mekky & S. Sanad, 2020).
Antiproliferative and Erythroid Differentiation Activities
Piperazine derivatives, including structures related to the compound , have been tested for their ability to inhibit the proliferation of K-562 leukemia cells and induce erythroid differentiation. This research suggests potential applications in cancer therapy, offering a pathway to develop new treatments for chronic myelogenous leukemia (Antoine M. Saab et al., 2013).
Properties
IUPAC Name |
1-[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazine-1-carbonyl]-4-ethylpiperazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O3/c1-3-21-10-11-24(17(26)16(21)25)18(27)23-8-6-22(7-9-23)15-12-14(13-4-5-13)19-20(15)2/h12-13H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMBBDRIFQDFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCN(CC2)C3=CC(=NN3C)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.